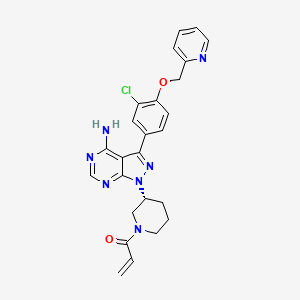
Chmfl-egfr-202
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHMFL-EGFR-202 is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) mutant kinase. It is particularly effective against drug-resistant mutant EGFR T790M and wild-type EGFR kinases, with IC50 values of 5.3 nM and 8.3 nM, respectively . This compound exhibits approximately 10-fold selectivity for EGFR L858R/T790M against the EGFR wild-type in cells . This compound is designed to target EGFR mutations that drive non-small-cell lung cancer (NSCLC) cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CHMFL-EGFR-202 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. The compound is produced under stringent conditions to maintain its efficacy and stability .
Analyse Des Réactions Chimiques
Types of Reactions
CHMFL-EGFR-202 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly involving the halogen atoms present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
CHMFL-EGFR-202 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study EGFR signaling pathways and to develop new inhibitors.
Biology: Helps in understanding the role of EGFR mutations in cancer cell proliferation and survival.
Medicine: Investigated for its potential therapeutic effects in treating EGFR mutant-driven cancers, particularly non-small-cell lung cancer.
Industry: Utilized in the development of new cancer therapies and in drug discovery programs.
Mécanisme D'action
CHMFL-EGFR-202 exerts its effects by irreversibly binding to the EGFR mutant kinase. It adopts a covalent “DFG-in-C-helix-out” inactive binding conformation with EGFR, leading to strong antiproliferative effects against EGFR mutant-driven non-small-cell lung cancer cell lines . The compound selectively inhibits EGFR L858R/T790M mutants, thereby blocking downstream signaling pathways that promote cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erlotinib: Another first-generation EGFR inhibitor, effective against EGFR 19 Del and L858R mutations.
Osimertinib: A third-generation EGFR inhibitor that targets the T790M resistance mutation.
Lapatinib: An inhibitor of ErbB2 and EGFR, used for treating HER2 overexpressing breast cancer.
Neratinib: An irreversible tyrosine kinase inhibitor for HER2 and EGFR.
Uniqueness of CHMFL-EGFR-202
This compound is unique due to its high selectivity and potency against drug-resistant EGFR mutants, particularly T790M. Its irreversible binding mechanism and strong antiproliferative effects make it a valuable tool in cancer research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H24ClN7O2 |
|---|---|
Poids moléculaire |
490.0 g/mol |
Nom IUPAC |
1-[(3R)-3-[4-amino-3-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-7-18(13-32)33-25-22(24(27)29-15-30-25)23(31-33)16-8-9-20(19(26)12-16)35-14-17-6-3-4-10-28-17/h2-4,6,8-10,12,15,18H,1,5,7,11,13-14H2,(H2,27,29,30)/t18-/m1/s1 |
Clé InChI |
RVCKMZIQUFKZFD-GOSISDBHSA-N |
SMILES isomérique |
C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N |
SMILES canonique |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)
![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
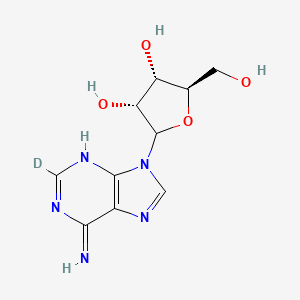
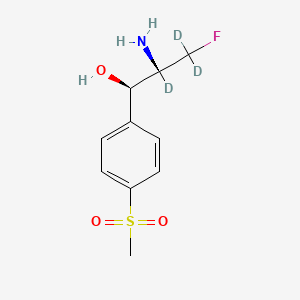

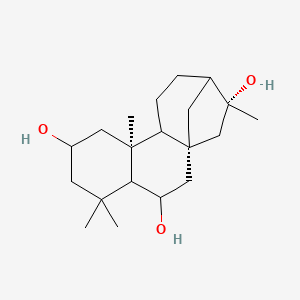
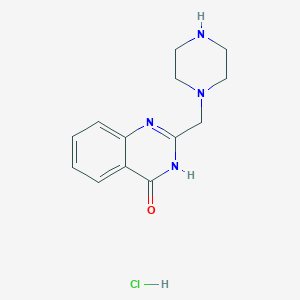
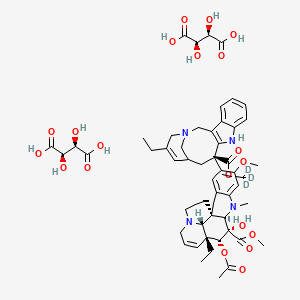
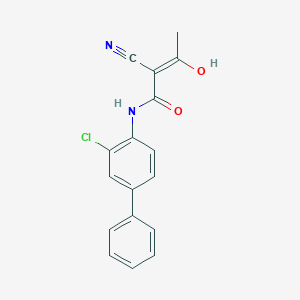
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)
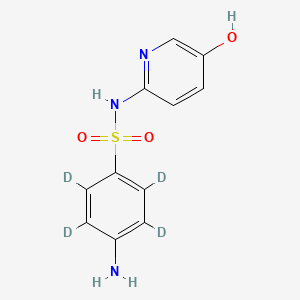
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
